molecular formula C15H18O4 B103631 (3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione CAS No. 16981-97-8

(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione

Cat. No.: B103631
CAS No.: 16981-97-8
M. Wt: 262.3 g/mol
InChI Key: DZESPMMROLVXTM-AMFXNCCOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a complex organic molecule with the chemical formula C15H18O4. (3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione is known for its unique structure, which includes a hexahydro-9-hydroxy-5a,9-dimethyl-3-methylenenaphtho[1,2-b]furan-2,6(3H,4H)-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the naphthofuran core. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants in the Asteraceae family, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly used in the purification stages.

Chemical Reactions Analysis

Types of Reactions: (3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within this compound, leading to the formation of reduced analogs.

    Substitution: this compound can participate in substitution reactions where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione has a wide range of applications in scientific research, including:

    Chemistry: this compound is studied for its unique structural properties and reactivity, making it a valuable compound in organic synthesis and reaction mechanism studies.

    Biology: Research has shown that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.

    Industry: this compound’s chemical properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which (3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. Additionally, this compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

    Vulgarin: Another compound from the same family with similar structural features but different biological activities.

    Artemisinin: A well-known compound with a similar naphthofuran core, used for its antimalarial properties.

Uniqueness of (3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione: this compound stands out due to its specific combination of functional groups and structural configuration, which confer unique reactivity and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

CAS No.

16981-97-8

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione

InChI

InChI=1S/C15H18O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h5,7,9,11-12,18H,1,4,6H2,2-3H3/t9-,11-,12+,14-,15+/m0/s1

InChI Key

DZESPMMROLVXTM-AMFXNCCOSA-N

SMILES

CC12CCC3C(C1C(C=CC2=O)(C)O)OC(=O)C3=C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1[C@](C=CC2=O)(C)O)OC(=O)C3=C

Canonical SMILES

CC12CCC3C(C1C(C=CC2=O)(C)O)OC(=O)C3=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione
Reactant of Route 2
(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione
Reactant of Route 3
(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione
Reactant of Route 4
(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione
Reactant of Route 5
(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione
Reactant of Route 6
(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.